Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate
Brand Name:
Vulcanchem
CAS No.:
130506-36-4
VCID:
VC21190076
InChI:
InChI=1S/C16H22O10/c1-6-7-22-16-14(25-10(4)19)12(24-9(3)18)11(23-8(2)17)13(26-16)15(20)21-5/h6,11-14,16H,1,7H2,2-5H3/t11-,12+,13+,14-,16-/m1/s1
SMILES:
CC(=O)OC1C(C(OC(C1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C
Molecular Formula:
C16H22O10
Molecular Weight:
374.34 g/mol
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate
CAS No.: 130506-36-4
Cat. No.: VC21190076
Molecular Formula: C16H22O10
Molecular Weight: 374.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130506-36-4 |
|---|---|
| Molecular Formula | C16H22O10 |
| Molecular Weight | 374.34 g/mol |
| IUPAC Name | methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-enoxyoxane-2-carboxylate |
| Standard InChI | InChI=1S/C16H22O10/c1-6-7-22-16-14(25-10(4)19)12(24-9(3)18)11(23-8(2)17)13(26-16)15(20)21-5/h6,11-14,16H,1,7H2,2-5H3/t11-,12+,13+,14-,16-/m1/s1 |
| Standard InChI Key | ZMKKPVNDESHQBT-WZYWGQKZSA-N |
| Isomeric SMILES | CC(=O)O[C@H]1[C@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C |
| SMILES | CC(=O)OC1C(C(OC(C1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C |
| Canonical SMILES | CC(=O)OC1C(C(OC(C1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator